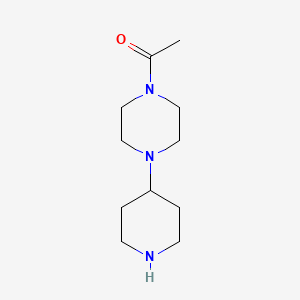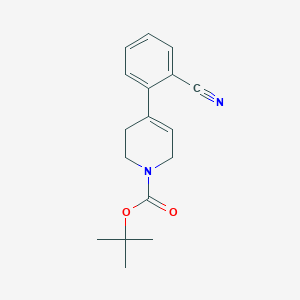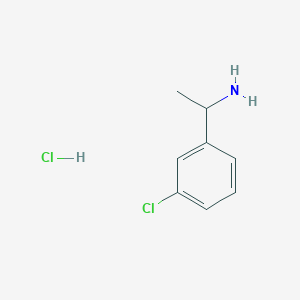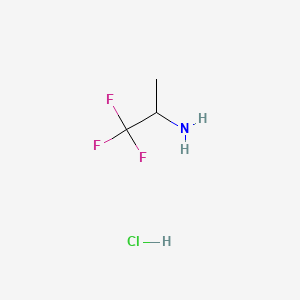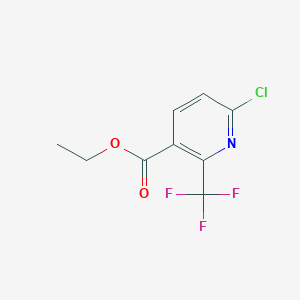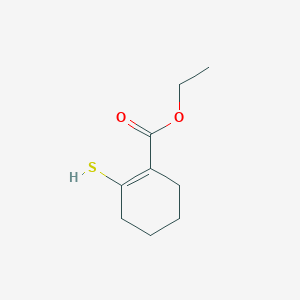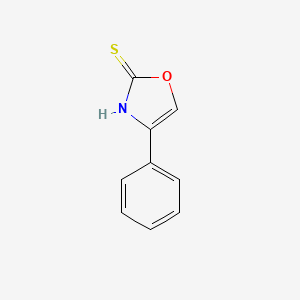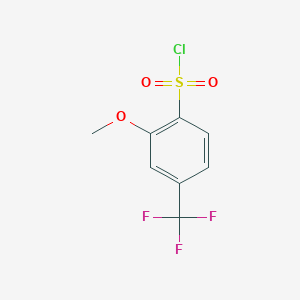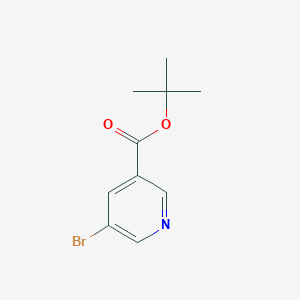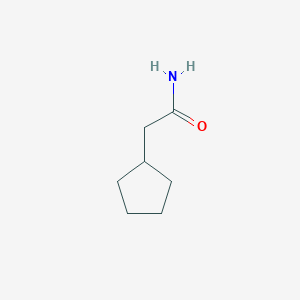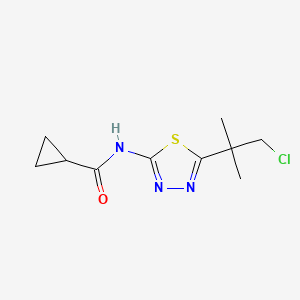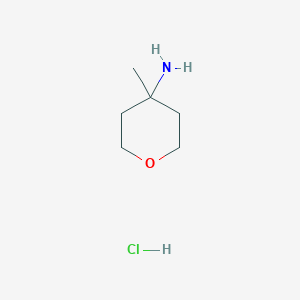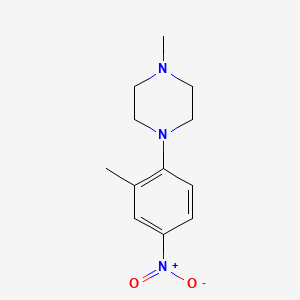
1-氯-2,5-二氟-4-硝基苯
描述
1-Chloro-2,5-difluoro-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, which can provide insights into the properties and reactivity of 1-Chloro-2,5-difluoro-4-nitrobenzene. For instance, compounds with chloro, fluoro, and nitro substituents on a benzene ring are known to be important in the synthesis of various heterocyclic compounds and have significant importance in drug discovery .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the immobilization of multireactive building blocks on polymer supports followed by substitution and cyclization reactions . Another approach includes the electrochemical reduction of nitrobenzene derivatives to produce different organic compounds . Although the specific synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,5-difluoro-4-nitrobenzene would be characterized by the presence of electron-withdrawing groups such as chloro, nitro, and fluoro substituents. These groups would influence the electronic properties of the benzene ring and could affect the reactivity towards nucleophilic substitution reactions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include nucleophilic substitution reactions where the halogen substituent is activated towards attack due to the presence of electron-withdrawing groups . The nitro group can also undergo reduction reactions, as seen in the electrochemical reduction of nitrobenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2,5-difluoro-4-nitrobenzene would be influenced by its substituents. The presence of fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack, while the nitro group would contribute to its reactivity in reduction reactions . The chloro substituent would make the compound susceptible to further substitution reactions .
科学研究应用
Indole Derivatives Indole derivatives, which can be synthesized using various nitrobenzene compounds, have shown a wide range of biological activities . Here are some details:
- Summary of the Application : Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves various chemical reactions, including nucleophilic aromatic substitution .
- Results or Outcomes : Indole derivatives have shown promising results in preclinical and clinical studies. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
2,4-Difluoronitrobenzene While not the exact compound you asked for, 2,4-Difluoronitrobenzene, a related compound, has been used in the synthesis of other compounds :
- Summary of the Application : 2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid and resin-bound 2-arylaminobenzimidazoles .
- Methods of Application or Experimental Procedures : The synthesis involves reactions such as sulfonation .
- Results or Outcomes : The synthesized compounds can be used in further chemical reactions .
1. Synthesis of Dyes 1-Chloro-2,4-difluoro-5-nitrobenzene can be used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .
- Methods of Application or Experimental Procedures : The synthesis involves reactions with diethyl malonate and chlorine .
- Results or Outcomes : The synthesized compounds can be used to produce dyes .
2. Preparation of Benzonorbornadienes 1-Chloro-2,4-difluoro-5-nitrobenzene was used in the preparation of a series of benzonorbornadienes .
- Methods of Application or Experimental Procedures : The synthesis involves reactions with appropriate reagents .
- Results or Outcomes : The synthesized benzonorbornadienes can be used in further chemical reactions .
1. Synthesis of Dyes 1-Chloro-2,4-difluoro-5-nitrobenzene can be used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .
- Methods of Application or Experimental Procedures : The synthesis involves reactions with diethyl malonate and chlorine .
- Results or Outcomes : The synthesized compounds can be used to produce dyes .
2. Preparation of Benzonorbornadienes 1-Chloro-2,4-difluoro-5-nitrobenzene was used in the preparation of a series of benzonorbornadienes .
安全和危害
属性
IUPAC Name |
1-chloro-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYPLNIBDKWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577981 | |
| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-difluoro-4-nitrobenzene | |
CAS RN |
578-28-9 | |
| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

